molecular formula C9H6N2O2<br>CH3C6H3(NCO)2<br>C9H6N2O2 B073610 2,4-Diisocyanato-1-methylbenzene CAS No. 1321-38-6

2,4-Diisocyanato-1-methylbenzene

Cat. No. B073610
CAS RN: 1321-38-6
M. Wt: 174.16 g/mol
InChI Key: DVKJHBMWWAPEIU-UHFFFAOYSA-N
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Description

2,4-Diisocyanato-1-methylbenzene, also known as toluene-2,4-diisocyanate (TDI), is an aromatic diisocyanate that is widely used in the production of various polyurethane products such as foams, coatings, adhesives, and elastomers. TDI is a highly reactive compound that can cause severe health effects upon exposure, including respiratory problems, skin irritation, and allergic reactions. Therefore, it is essential to understand the synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TDI.

Scientific Research Applications

  • Synthesis Processes : One study investigated the carbonylation of 2,4-dinitrotoluene using carbon monoxide, leading to the synthesis of 1-methylbenzene 2,4-diisocyanate. This process highlights the significance of TDI in chemical synthesis and its potential in industrial applications (Manov-Yuvenskii et al., 1981).

  • Chemical Reactions and Derivatives : Another research explored the cyclocondensation reaction of 1,2-diamino-4-methylbenzene with p-substituted acetophenones, leading to the formation of various benzodiazepines. This study underlines TDI's role in creating complex chemical structures (Insuasty et al., 1993).

  • Polymer Production : TDI is crucial in the production of polyimides. A study on the structure and properties of polyimide fibers, which used TDI as a starting material, demonstrates its application in creating advanced materials with desirable thermal and mechanical properties (Xiang et al., 2011).

  • Environmental Studies and Degradation : The environmental degradation and transformation of TDI-related compounds have been studied. For instance, the electrochemical reduction of certain chloro-methoxybenzenes, which can be related to TDI derivatives, was investigated, highlighting the environmental impact and degradation pathways of these chemicals (Peverly et al., 2014).

  • Analytical Chemistry Applications : TDI is also significant in analytical chemistry. A study on the spectrophotometric determination of common aromatic diisocyanates using 4-nitrobenzenediazonium tetrafluoroborate in dimethyl sulphoxide (DMSO) points to methods for detecting and analyzing TDI and its derivatives in various samples (Latawiec, 1991).

properties

IUPAC Name

2,4-diisocyanato-1-methylbenzene
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InChI

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3
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InChI Key

DVKJHBMWWAPEIU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O
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Molecular Formula

C9H6N2O2, Array
Record name TOLUENE-2,4-DIISOCYANATE
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Related CAS

28574-89-2, 6144-18-9, 26006-20-2
Record name Benzene, 2,4-diisocyanato-1-methyl-, trimer
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DSSTOX Substance ID

DTXSID7026156
Record name Toluene 2,4-diisocyanate
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Molecular Weight

174.16 g/mol
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Physical Description

Toluene-2,4-diisocyanate appears as colorless to yellow or dark liquid or solid with a sweet, fruity, pungent odor. Melting point 68 °F (20 °C). Evolves CO2 when moist. This can cause over-pressurization in an enclosed space.Toxic and carcinogenic. Used in polyurethane foams, coatings in floor and wood finishes, sealers, paints, concrete sealers for aircraft and tank trucks, elastomers in clay pipe seals, elastomers and coatings, and crosslinking agent for nylon. Rate of onset: Immediate Persistence: Hours - weeks Odor threshold: 0.4 - 2 ppm Source/use/other hazard: Polyurethane (wood coatings, foam), nylon industries; skin irritant., Liquid; Liquid, Other Solid, Colorless to pale-yellow solid or liquid (above 71 degrees F) with a sharp, pungent odor; [NIOSH], Melting point = 20 deg C; [ChemIDplus] Colorless to yellow liquid or solid with a sweet, pungent, fruity odor; mp = 19.5-21.5 deg C; [INCHEM PIMs], Clear colorless to pale yellow liquid with a pungent odor; [HSDB] Colorless to yellow liquid with a sharp odor; mp = 14 deg C; [Dow Chemical MSDS], COLOURLESS-TO-PALE YELLOW LIQUID OR CRYSTALS WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO AIR., Colorless to pale-yellow solid or liquid (above 71 °F) with a sharp, pungent odor.
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Boiling Point

484 °F at 760 mmHg (EPA, 1998), 251 °C, BP: 126 °C at 11 mm Hg. Reacts with water with evolution of carbon dioxide., Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 484 °F
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Flash Point

270 °F (EPA, 1998), 127 °C, 260 °F (127 °C), 127 °C c.c., 270 °F for an 80/20% 2,4/ 2,6 TDI mixture, 260 °F
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Solubility

Decomposes (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, Soluble in ether. acetone, and other organic solvents, Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil, Solubility in water: reaction, Insoluble
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Density

1.2244 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2244 at 20 °C/4 °C, Saturated liquid density: 75.879 lb/cu ft; liquid heat capacity: 0.398 Btu/lb-F; liquid thermal conductivity: 1.179 Btu-inch/hr-sq ft-F; liquid viscosity: 3.769 Centipoise (all at 85 °F), Saturated vapor pressure: 0.004 lb/sq in; saturated vapor density: 0.00011 lb/cu ft (all at 130 °F), Relative density (water = 1): 1.2, 1.2244 at 68 °F, 1.22
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Vapor Density

6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.0 (Air = 1), Relative vapor density (air = 1): 6.0, 6
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Vapor Pressure

1 mmHg at 176 °F (EPA, 1998), 0.008 [mmHg], 0.01 [mmHg], 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 8.0X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 1.3, 0.01 mmHg at 77 °F, (77 °F): 0.01 mmHg
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Mechanism of Action

Exposure of workers to isocyanates may result in irritation and/or sensitization of the resp tract. An immunologic mechanism for sensitization has been presented. This investigation explored whether, as a possible mechanism for the irritation reaction, the toxic resp effect of isocyanates might be due to their ability to inhibit cholinesterase. Molar ratios of 50:1 or greater were required for 50% inhibition of purified human serum cholinesterase by 2,4-toluene diisocyanate. ..., ... The sensitizing agent /such as toluene diisocyanate/ acts in vivo to haptenate self-proteins, and this haptenated self-protein serves as the stimulus for generation of the allergic immune response., It ... has been reported that toluene diisocyanate forms antigenic complexes with proteins, transforms lymphocytes in sensitized individuals, induces skin-sensitizing antibodies in animals, and induces specific antibody formation., Toluene diisocyanate (TDI) has ... been found to suppress the incr of intracellular cyclic adenosine monophosphate (cAMP) by the beta-agonist isoproterenol in peripheral blood lymphocytes indicative of a pharmacologic mechanism of action. Research data suggest that isocyanates may cause nonspecific inhibition of a variety of membrane receptors & enzyme systems. Both immunologic & nonimmunologic mechanisms appear to be involved. Although much research has been directed toward the mechanism of isocyanate-induced disease, the complete pathophysiology remains unknown. /Toluene diisocyanate/
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Product Name

2,4-Diisocyanato-1-methylbenzene

Color/Form

Water-white to pale yellow liquid, Clear faintly yellow liquid, Colorless to pale yellow, solid or liquid (above 71 °F), Liquid at room temperature ... Darkens on exposure to sunlight

CAS RN

584-84-9, 1321-38-6, 26006-20-2
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Melting Point

67.1 to 70.7 °F (EPA, 1998), 20.5 °C, 22 °C, 67.1-70.7 °F, 71 °F
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Synthesis routes and methods I

Procedure details

The 2-ethyl hexanol monourethane of 2,4-toluene diisocyanate was prepared by adding 1953 parts of 2-ethyl hexanol to 2610 parts of 2,4-toluene diisocyanate and 200 parts of methyl butyl ketone over a 5-hour period with agitation and external cooling to maintain the batch reaction temperature below 20° C. The batch was then thinned with 100 parts of methyl butyl ketone and stored under dry nitrogen.
Quantity
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Synthesis routes and methods II

Procedure details

As the polyisocyanate constituting the urethane resin, there can be mentioned, for example, hexamethylene diisocyanate, xylylene diisocyanate, 1-methyl-2,4-diisocyanate, cyclohexane phenylene diisocyanate, tolylene diisocyanate, chlorophenylene diisocyanate, diphenylmethane-4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenylmethane-4,4',4"-triisocyanate, xylylene-2,2'-diisocyanate, isopropylbenzene-2,4-diisocyanate, an adduct of 1 mole of trimethylol propane and 3 moles of tolylene diisocyanate, and high-molecular-weight polyisocyanates obtained by polymerization of the foregoing polyisocyanates.
[Compound]
Name
polyisocyanates
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[Compound]
Name
polyisocyanates
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[Compound]
Name
naphthalene-1,5-diisocyanate
Quantity
0 (± 1) mol
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[Compound]
Name
triphenylmethane-4,4',4"-triisocyanate
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0 (± 1) mol
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[Compound]
Name
xylylene-2,2'-diisocyanate
Quantity
0 (± 1) mol
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Reaction Step Five
[Compound]
Name
isopropylbenzene-2,4-diisocyanate
Quantity
0 (± 1) mol
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[Compound]
Name
polyisocyanate
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[Compound]
Name
1-methyl-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
cyclohexane phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
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Reaction Step Thirteen
Name
chlorophenylene diisocyanate
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Type
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Reaction Step Fourteen

Synthesis routes and methods III

Procedure details

7 g of the addition compound described in Example 22, 1 g of a polysiloxane-polyalkylene glycol of Example 32 (foam stabilizer) and 200 g of a mixture of 70% by weight of crude diphenylmethane diisocyanate which had been prepared by aniline formaldehyde condensation followed by phosgenation, and 30% by weight of the distillation residue obtained from the preparation of tolylene diisocyanate were vigorously stirred together as described in Example 36. The isocyanate mixture has an isocyanate content of 29.1% and a viscosity of 1030 cP/25° C. This mixture was then heated to 150° C. for 30 minutes.
[Compound]
Name
addition compound
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
polysiloxane polyalkylene glycol
Quantity
1 g
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reactant
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[Compound]
Name
mixture
Quantity
200 g
Type
reactant
Reaction Step Three
Name
diphenylmethane diisocyanate
Quantity
0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

A 2-ethylhexanol monourethane of 2,4-toluene diisocyanate was prepared by adding 1953 parts of 2-ethylhexanol to an agitated mixture of 2610 parts of 2,4-TDI and 200 parts of methyl butyl ketone over approximately a 3-hour period with external cooling to maintain the reaction temperature below 18° C. After the addition was completed, the product was stored under dry nitrogen for subsequent use.
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Synthesis routes and methods V

Procedure details

A 2-ethylhexanol monourethane of 2,4-toluene diisocyanate sample was prepared by adding 651 parts of 2-ethylhexanol to an agitated mixture of 870 parts of 2,4-TDI and 100 parts methyl butyl ketone over approximately 3 hours, with external cooling to maintain the reaction temperature below 18° C. After addition was complete, the batch was agitated an additional 2 hours and stored under dry nitrogen for subsequent use.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diisocyanato-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
2,4-Diisocyanato-1-methylbenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Diisocyanato-1-methylbenzene
Reactant of Route 4
Reactant of Route 4
2,4-Diisocyanato-1-methylbenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Diisocyanato-1-methylbenzene
Reactant of Route 6
2,4-Diisocyanato-1-methylbenzene

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